molecular formula C14H17BrO3 B1325856 Ethyl 6-(3-bromophenyl)-6-oxohexanoate CAS No. 93568-69-5

Ethyl 6-(3-bromophenyl)-6-oxohexanoate

Cat. No. B1325856
CAS RN: 93568-69-5
M. Wt: 313.19 g/mol
InChI Key: WBPHALFXTSWKHZ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-bromophenyl)-6-oxohexanoate, also known as Ethyl (3-bromobenzoyl)acetate, is a compound with the molecular formula BrC6H4COCH2CO2C2H5 . It is a derivative of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(3-bromophenyl)-6-oxohexanoate is characterized by the presence of a bromophenyl group and an ethyl ester group . The compound’s structure can influence its reactivity, which can impact the synthetic strategies where it takes part .


Chemical Reactions Analysis

Ethers, a class of compounds to which Ethyl 6-(3-bromophenyl)-6-oxohexanoate belongs, are generally unreactive to many reagents used in organic chemistry. They are cleaved by strong acids, but this reaction is not general and depends on the structure of the ether .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on similar compounds, such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has focused on their crystal and molecular structures. These studies, confirmed by single-crystal X-ray diffraction, provide insights into the stability and interactions of these compounds. This is significant for understanding their potential applications in various fields, including materials science and pharmaceuticals (Kaur et al., 2012).

Synthetic Applications in Heterocyclic Chemistry

Ethyl 6-(3-bromophenyl)-6-oxohexanoate and related compounds have been utilized in the synthesis of heterocycles. These processes involve radical cyclization reactions, forming complex molecular structures that are valuable in medicinal chemistry and drug design (Allin et al., 2005).

Antinociceptive Activity Studies

Compounds structurally related to ethyl 6-(3-bromophenyl)-6-oxohexanoate have been studied for their antinociceptive (pain-relieving) activities in various tests. These studies contribute to the understanding of pain management and the development of new analgesics (Masocha et al., 2016).

Applications in Biocatalysis

Research on similar compounds like alkyl 6-chloro-3-oxohexanoates shows their potential in biocatalysis. This includes the synthesis of significant biochemicals such as α-lipoic acid, indicating the role of these compounds in industrial biotechnology (Gopalan & Jacobs, 1990).

Structural Characterization

The structural characterization of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides foundational knowledge for the development of new materials and pharmaceuticals. These studies are crucial for understanding molecular interactions and properties (Sapnakumari et al., 2014).

Antimicrobial Activity

Compounds structurally related to ethyl 6-(3-bromophenyl)-6-oxohexanoate have been studied for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

ethyl 6-(3-bromophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPHALFXTSWKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645512
Record name Ethyl 6-(3-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-bromophenyl)-6-oxohexanoate

CAS RN

93568-69-5
Record name Ethyl 6-(3-bromophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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